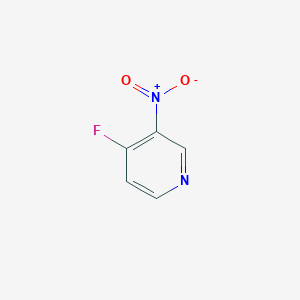

4-Fluoro-3-nitropyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-fluoro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O2/c6-4-1-2-7-3-5(4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITEDEJJEXBFZGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602766 | |

| Record name | 4-Fluoro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115812-96-9 | |

| Record name | 4-Fluoro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-nitropyridine, tech | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

4-Fluoro-3-nitropyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitropyridine is a halogenated nitro-substituted heterocyclic aromatic compound that serves as a versatile building block in organic synthesis. Its unique electronic properties, arising from the presence of a fluorine atom and a nitro group on the pyridine ring, make it a valuable reagent for the synthesis of a wide range of functionalized molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of 4-Fluoro-3-nitropyridine, with a focus on its practical applications for researchers and professionals in drug development.

Chemical and Physical Properties

4-Fluoro-3-nitropyridine is a solid at room temperature, and its core chemical and physical properties are summarized in the table below. While specific experimental values for some properties like melting and boiling points are not widely reported, data for the isomeric 3-Fluoro-4-nitropyridine can provide a useful estimation.

| Property | Value | Source |

| Molecular Formula | C₅H₃FN₂O₂ | [1][2][3] |

| Molecular Weight | 142.09 g/mol | [1][2] |

| CAS Number | 115812-96-9 | [1][3] |

| Appearance | Solid, Low-Melt Solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | 2-8°C or -20°C | [2] |

Note: The melting point of the related isomer, 3-Fluoro-4-nitropyridine, is reported to be in the range of 49-53°C, and its boiling point is 245.8°C at 760 mmHg. These values may serve as an approximate reference for 4-Fluoro-3-nitropyridine.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The coupling patterns will be influenced by both proton-proton and proton-fluorine interactions.

-

¹³C NMR: The carbon NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The carbon atom attached to the fluorine will exhibit a characteristic large one-bond carbon-fluorine coupling constant (¹Jcf).

-

IR Spectroscopy: The infrared spectrum will likely show characteristic absorption bands for the C-F bond, the N-O stretching of the nitro group, and the C=C and C=N stretching vibrations of the pyridine ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 142.09).

Synthesis

The synthesis of 4-Fluoro-3-nitropyridine can be approached through several synthetic strategies, primarily involving fluorination and nitration of pyridine derivatives. While a specific, detailed experimental protocol for the direct synthesis of 4-Fluoro-3-nitropyridine is not extensively documented, a common approach involves the nucleophilic aromatic substitution of a suitable precursor.

A plausible synthetic route is outlined below. This is a generalized procedure and may require optimization for specific laboratory conditions.

Figure 1. Generalized workflow for the synthesis of 4-Fluoro-3-nitropyridine.

Experimental Protocol: Synthesis of 4-Fluoro-3-nitropyridine (General Procedure)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Chloro-3-nitropyridine and a suitable fluorinating agent (e.g., potassium fluoride or cesium fluoride) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Reaction: Heat the reaction mixture to an elevated temperature (typically between 100-150°C) and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The crude product may precipitate out of the solution.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Chemical Reactivity and Applications

The reactivity of 4-Fluoro-3-nitropyridine is dominated by the electron-withdrawing nature of the nitro group and the pyridine nitrogen, which activates the fluorine atom towards nucleophilic aromatic substitution (SNAᵣ). This makes it an excellent substrate for the introduction of various nucleophiles at the 4-position of the pyridine ring.

Nucleophilic Aromatic Substitution

The fluorine atom at the C4 position is a good leaving group and can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. This reaction is a cornerstone of its utility in synthetic chemistry.

Figure 2. General scheme for the nucleophilic aromatic substitution of 4-Fluoro-3-nitropyridine.

Experimental Protocol: Nucleophilic Aromatic Substitution with Aniline (General Procedure)

-

Reaction Setup: In a round-bottom flask, dissolve 4-Fluoro-3-nitropyridine and aniline in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Addition of Base: Add a base, such as potassium carbonate or triethylamine, to the reaction mixture to act as a proton scavenger.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into water. The product, N-phenyl-3-nitro-4-pyridinamine, may precipitate and can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system.

This reactivity profile makes 4-Fluoro-3-nitropyridine a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and other potential therapeutic agents. The nitro group can be subsequently reduced to an amino group, providing a handle for further functionalization.

Safety and Handling

4-Fluoro-3-nitropyridine is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1] It can also cause skin and serious eye irritation.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.

GHS Hazard Statements:

-

H302: Harmful if swallowed[1]

-

H312: Harmful in contact with skin[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H332: Harmful if inhaled[1]

-

H335: May cause respiratory irritation[1]

Conclusion

4-Fluoro-3-nitropyridine is a valuable and reactive building block for organic synthesis, particularly for the construction of substituted pyridine derivatives. Its utility in nucleophilic aromatic substitution reactions allows for the facile introduction of a wide range of functional groups, making it an important intermediate in the development of new pharmaceuticals and functional materials. Researchers and scientists working with this compound should be aware of its chemical properties, reactivity, and the necessary safety precautions for its handling. Further research to fully characterize its physical and spectroscopic properties would be beneficial to the scientific community.

References

4-Fluoro-3-nitropyridine: A Technical Guide for Chemical Research and Development

CAS Number: 115812-96-9

This technical guide provides an in-depth overview of 4-Fluoro-3-nitropyridine, a key heterocyclic building block in medicinal chemistry and materials science. It is intended for researchers, chemists, and professionals in drug development. The document details the compound's physicochemical properties, safety information, representative synthesis, and reactivity, with a focus on its application in nucleophilic aromatic substitution (SₙAr) and cross-coupling reactions.

Physicochemical Properties

4-Fluoro-3-nitropyridine is a solid at room temperature and is utilized as a versatile intermediate in organic synthesis.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 115812-96-9 | [2] |

| Molecular Formula | C₅H₃FN₂O₂ | [2] |

| Molecular Weight | 142.09 g/mol | [2] |

| IUPAC Name | 4-fluoro-3-nitropyridine | [2] |

| Appearance | Solid-Low Melt | [1] |

| Boiling Point | 235.2 °C at 760 mmHg | [1] |

| Density | 1.439 g/cm³ | [1] |

| Flash Point | 96 °C | [1] |

| SMILES | O=--INVALID-LINK--c1c(F)ccn c1 | [2] |

| InChIKey | ITEDEJJEXBFZGM-UHFFFAOYSA-N | [2] |

Safety and Handling

4-Fluoro-3-nitropyridine is classified as harmful and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

Data compiled from multiple sources.[1][2]

Synthesis and Reactivity

4-Fluoro-3-nitropyridine is a valuable synthetic intermediate due to its activated pyridine ring, making it susceptible to modification at multiple positions.

Representative Synthesis

A plausible synthetic route to 4-Fluoro-3-nitropyridine is the direct nitration of 4-fluoropyridine.[3] The electron-donating effect of the fluorine atom and the activating nature of the pyridine nitrogen direct the electrophilic substitution of the nitro group to the C3 position.

Caption: Plausible synthesis of 4-Fluoro-3-nitropyridine via nitration.

Experimental Protocol: Representative Nitration

This protocol is adapted from the synthesis of the analogous compound, 4-amino-3-nitropyridine, and is representative of a standard nitration procedure for activated pyridines.

-

Preparation: In a round-bottom flask submerged in an ice bath (0-10 °C), dissolve 4-fluoropyridine in concentrated sulfuric acid with stirring.

-

Nitration: Slowly add fuming nitric acid dropwise to the solution, ensuring the temperature is maintained between 0-10 °C.

-

Reaction: After the addition is complete, continue stirring at 0-10 °C for 5 hours. Subsequently, allow the mixture to warm to room temperature and then heat at 90 °C for 3 hours.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice water.

-

Neutralization & Isolation: Adjust the pH of the aqueous solution to 7 using a suitable base (e.g., ammonia).

-

Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry under reduced pressure to yield 4-fluoro-3-nitropyridine.

Core Reactivity and Applications

The primary utility of 4-Fluoro-3-nitropyridine in drug discovery stems from the reactivity of the C4 position. The fluorine atom is an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions, activated by the strong electron-withdrawing effect of the adjacent nitro group and the pyridine nitrogen.[1][3] This allows for the facile introduction of various nucleophiles (e.g., amines, thiols, alcohols) to build molecular complexity.

Furthermore, the nitro group can be readily reduced to an amine, providing a second handle for further functionalization (e.g., amide bond formation, sulfonylation), making this scaffold a versatile starting point for creating libraries of drug-like molecules.

Caption: Drug discovery workflow using the 4-fluoro-3-nitropyridine scaffold.

Experimental Protocol: Copper-Catalyzed Cross-Coupling Reaction

The following protocol details a specific literature example of a copper-catalyzed reaction involving 4-Fluoro-3-nitropyridine, demonstrating its utility as a versatile coupling partner.[4]

-

Reagent Preparation: Prepare a stock solution in acetonitrile (MeCN) containing copper(II) acetate (Cu(OAc)₂) and 1,4-bis(diphenylphosphino)butane (dppb).

-

Reaction Setup: To a reaction vial, add 4-fluoro-3-nitropyridine (0.0142 g), 4-methoxyphenylboronic acid (0.0228 g), and 0.50 mL of the prepared catalyst solution.

-

Solvent and Reagent Addition: Sequentially add 0.50 mL of toluene and phenylsilane (0.0303 g) to the reaction mixture.

-

Reaction Execution: Seal the vial and stir the mixture at the designated reaction temperature and time as specified by the full literature procedure.

-

Purification: Upon completion, purify the reaction mixture using medium pressure liquid chromatography (MPLC) with an ethyl acetate/hexanes gradient to isolate the desired product.

References

physical properties of 4-Fluoro-3-nitropyridine

An In-depth Technical Guide to the Physical Properties of 4-Fluoro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known . The information is curated for researchers, scientists, and professionals in the field of drug development who require accurate and detailed data for their work. This document includes a summary of quantitative data, detailed experimental protocols for the determination of key physical properties, and visualizations of a plausible synthetic pathway and a relevant reaction mechanism.

Core Physical Properties

4-Fluoro-3-nitropyridine is a chemical compound with the molecular formula C₅H₃FN₂O₂.[1][2] It is recognized for its role as an intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The physical form of 4-Fluoro-3-nitropyridine is described as a "Solid-Low Melt," indicating it is a solid at or near room temperature with a relatively low melting point.

Data Presentation

| Property | Value | Notes |

| Molecular Formula | C₅H₃FN₂O₂ | [1][2] |

| Molecular Weight | 142.09 g/mol | [1] |

| Physical Form | Solid-Low Melt | |

| Melting Point | Data not available | For the isomer 3-Fluoro-2-nitropyridine, the melting point is 35.0 to 39.0 °C. |

| Boiling Point | Data not available | |

| LogP | 0.8 | [1] |

| Solubility | Data not available | The isomer 3-Fluoro-4-nitropyridine is reportedly soluble in methanol. |

| Storage Temperature | 2-8°C or -20°C | [2] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of organic compounds like 4-Fluoro-3-nitropyridine are provided below. These are generalized standard procedures.

1. Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure substance.

-

Apparatus: Capillary tubes, thermometer, and a heating bath (such as a Thiele tube or a digital melting point apparatus).

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a heating bath containing a high-boiling liquid (e.g., mineral oil or silicone oil) or a metal block.

-

The bath is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the expected melting point is approached.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has melted is recorded as the end of the melting range.

-

2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Apparatus: A small test tube or fusion tube, a capillary tube sealed at one end, a thermometer, and a heating bath.

-

Procedure:

-

A small amount of the liquid sample is placed in the test tube.

-

A capillary tube, sealed at one end, is placed in the test tube with its open end submerged in the liquid.

-

The test tube is attached to a thermometer and heated in a bath.

-

As the liquid is heated, air trapped in the capillary tube will bubble out.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heating is then discontinued, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

3. Solubility Determination

Solubility provides information about the polarity and functional groups present in a molecule.

-

Apparatus: Test tubes, a vortex mixer (optional), and a set of solvents of varying polarity.

-

Procedure:

-

A small, accurately weighed amount of the solute (e.g., 10 mg) is placed in a test tube.

-

A measured volume of the solvent (e.g., 1 mL) is added.

-

The mixture is agitated vigorously (e.g., by vortexing) for a set period.

-

The mixture is allowed to stand, and visual observation is made to determine if the solid has dissolved completely.

-

If the substance dissolves, it is recorded as soluble. If not, it is recorded as insoluble or partially soluble.

-

This process is repeated with a range of solvents, typically including water, ethanol, acetone, dichloromethane, and hexane, to create a solubility profile.

-

Mandatory Visualizations

Plausible Synthesis of 4-Fluoro-3-nitropyridine

The following diagram illustrates a plausible synthetic route to 4-Fluoro-3-nitropyridine, starting from 4-chloropyridine. This is a representative pathway and may not reflect the actual industrial synthesis.

Caption: A logical workflow for the synthesis of 4-Fluoro-3-nitropyridine.

General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

4-Fluoro-3-nitropyridine can undergo nucleophilic aromatic substitution (SNAr) reactions, which are crucial for its use in further chemical synthesis. The fluorine atom can be displaced by a nucleophile. The following diagram shows the general mechanism for an SNAr reaction on a halopyridine.

Caption: General mechanism for a nucleophilic aromatic substitution reaction.

References

Spectroscopic Characterization of 4-Fluoro-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluoro-3-nitropyridine, a key intermediate in pharmaceutical synthesis. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This document is intended to serve as a valuable resource for the characterization and quality control of this compound.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for 4-Fluoro-3-nitropyridine, the following data tables are based on established principles of spectroscopy and known substituent effects on pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 4-Fluoro-3-nitropyridine, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Table 1: Predicted ¹H NMR Data for 4-Fluoro-3-nitropyridine

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | d | ~2-3 Hz |

| H-5 | 7.6 - 7.8 | dd | ~8-9 Hz, ~4-5 Hz |

| H-6 | 8.6 - 8.8 | d | ~5-6 Hz |

Note: Predicted values are for a standard deuterated solvent like CDCl₃ and are relative to a TMS internal standard.

Table 2: Predicted ¹³C NMR Data for 4-Fluoro-3-nitropyridine

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Predicted ¹JC-F (Hz) |

| C-2 | ~155 | d | ~5-10 |

| C-3 | ~140 | d | ~15-20 |

| C-4 | ~160 | d | ~250-270 |

| C-5 | ~125 | s | - |

| C-6 | ~150 | s | - |

Note: Predicted values are for a standard deuterated solvent like CDCl₃ and are relative to a TMS internal standard.

Table 3: Predicted ¹⁹F NMR Data for 4-Fluoro-3-nitropyridine

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| 4-F | -110 to -130 | d |

Note: Predicted values are relative to a CFCl₃ external standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Fluoro-3-nitropyridine is expected to show characteristic absorption bands for the nitro group, the C-F bond, and the aromatic pyridine ring.[1][2][3][4]

Table 4: Predicted Significant IR Absorption Bands for 4-Fluoro-3-nitropyridine

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Asymmetric NO₂ stretch | 1550 - 1530 | Strong |

| Aromatic C=N stretch | 1600 - 1580 | Medium |

| Aromatic C=C stretch | 1500 - 1400 | Medium |

| Symmetric NO₂ stretch | 1360 - 1340 | Strong |

| C-F stretch | 1250 - 1150 | Strong |

| Aromatic C-H out-of-plane bend | 900 - 700 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 4-Fluoro-3-nitropyridine, the molecular ion peak and characteristic fragment ions are expected.[5][6]

Table 5: Predicted Mass Spectrometry Data for 4-Fluoro-3-nitropyridine

| m/z | Predicted Identity |

| 142 | [M]⁺ (Molecular Ion) |

| 112 | [M - NO]⁺ |

| 96 | [M - NO₂]⁺ |

| 76 | [C₄H₂FN]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Fluoro-3-nitropyridine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference such as CFCl₃ is typically used.

-

Data Acquisition: Acquire the spectra on a high-resolution NMR spectrometer. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-Fluoro-3-nitropyridine.

Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. benchchem.com [benchchem.com]

- 3. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 4. eng.uc.edu [eng.uc.edu]

- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Nitro Group in 4-Fluoro-3-nitropyridine: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Fluoro-3-nitropyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its reactivity is dominated by the interplay between the electron-deficient pyridine ring, a strongly electron-withdrawing nitro group at the 3-position, and a fluorine atom at the 4-position, which can act as an excellent leaving group. This guide provides an in-depth analysis of the primary reaction pathways involving the nitro group: its role in activating the ring for nucleophilic aromatic substitution (SNAr) and its transformation via reduction into a versatile amino group.

Core Reactivity Profile

The electronic landscape of 4-fluoro-3-nitropyridine dictates two major avenues for chemical transformation. The powerful electron-withdrawing nature of the nitro group, combined with the inductive effect of the fluorine and the inherent electron deficiency of the pyridine ring, makes the C4 position exceptionally susceptible to nucleophilic attack. This renders Nucleophilic Aromatic Substitution (SNAr) a primary reaction pathway. Concurrently, the nitro group itself is a readily reducible functionality, providing a reliable route to 3-nitro-4-substituted-anilines, which are valuable intermediates for further elaboration.

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 4-Fluoro-3-nitropyridine

Abstract

4-Fluoro-3-nitropyridine is a pivotal heterocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its chemical behavior is dictated by the unique electronic landscape created by the interplay of the pyridine nitrogen, a strongly deactivating nitro group, and an activating/leaving fluoro group. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites within the molecule, detailing its reactivity profile. We will explore the underlying principles of its reactivity, present quantitative data, outline experimental protocols for its derivatization, and use diagrams to visualize key reaction mechanisms and workflows. This document is intended for researchers, chemists, and professionals in drug development seeking a deeper understanding of this versatile reagent.

Electronic Properties and Site Reactivity

The reactivity of an organic molecule is fundamentally governed by the distribution of electron density across its structure. Sites that are electron-rich act as nucleophiles , donating electron pairs to form new covalent bonds, while electron-poor sites act as electrophiles , accepting electron pairs.[2] In 4-Fluoro-3-nitropyridine, the arrangement of atoms and functional groups creates distinct regions of high and low electron density, defining its chemical personality.

Nucleophilic Center

The primary nucleophilic center in 4-Fluoro-3-nitropyridine is the lone pair of electrons on the pyridine nitrogen atom . This site is readily available to attack electrophiles, such as protons in acidic media or Lewis acids. However, the overall nucleophilicity of the pyridine ring is significantly diminished by the powerful electron-withdrawing effects of the adjacent nitro group and the fluorine atom.

Electrophilic Centers

The carbon atoms of the pyridine ring are the molecule's primary electrophilic sites. The ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, a characteristic that is dramatically amplified by the attached substituents.

-

Ring Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than carbon and exerts an inductive (-I) and mesomeric (-M) electron-withdrawing effect, particularly at the ortho (C2, C6) and para (C4) positions.

-

Nitro Group (-NO₂): As one of the strongest electron-withdrawing groups, the nitro group at the C3 position strongly deactivates the entire ring towards electrophilic attack and, conversely, activates it towards nucleophilic attack through powerful inductive (-I) and resonance (-M) effects.

-

Fluoro Group (-F): The fluorine atom at the C4 position also withdraws electron density via a strong inductive effect (-I). Crucially, it serves as an excellent leaving group in nucleophilic aromatic substitution reactions.

This combination of effects renders the carbon atoms at positions C2, C4, and C6 as the most electron-deficient and, therefore, the most susceptible to attack by nucleophiles.

Caption: Reactivity map showing the primary nucleophilic and electrophilic centers.

Nucleophilic Aromatic Substitution (SNAr)

The most characteristic reaction of 4-Fluoro-3-nitropyridine is nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the electron-deficient nature of the pyridine ring and the presence of a good leaving group (fluoride).

Reaction Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

-

Addition of Nucleophile: A nucleophile (Nu⁻) attacks one of the electrophilic carbon atoms (most commonly C4), breaking the aromaticity of the ring and forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride leaving group.

The stability of the Meisenheimer intermediate is critical to the reaction's feasibility. For attack at C2 or C4, one of the resonance structures places the negative charge directly on the electronegative ring nitrogen, providing significant stabilization. This is why nucleophilic attack is strongly favored at these positions.[3]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Quantitative Data

The physicochemical properties and reactivity of 4-Fluoro-3-nitropyridine are well-documented, providing a quantitative basis for its use in synthesis.

Table 1: Physicochemical Properties of 4-Fluoro-3-nitropyridine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₃FN₂O₂ | [4] |

| IUPAC Name | 4-fluoro-3-nitropyridine | [4] |

| Molar Mass | 142.09 g/mol | [4] |

| CAS Number | 115812-96-9 | [4] |

| Physical Form | Solid-Low Melt | |

Table 2: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent | Solvent | Temperature | Product | Notes |

|---|---|---|---|---|---|

| Amine (R-NH₂) | R-NH₂ | DMSO, DMF, or ACN | 25-120 °C | 4-(Alkylamino)-3-nitropyridine | Common reaction for building complex amines.[5] |

| Alkoxide (R-O⁻) | NaOR or KOR | Corresponding Alcohol (ROH) | 25-80 °C | 4-Alkoxy-3-nitropyridine | Synthesis of ether derivatives. |

| Thiolate (R-S⁻) | NaSR or KSR | DMF or DMSO | 25-100 °C | 4-(Alkylthio)-3-nitropyridine | Formation of thioethers. |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | DMSO or DMF | 50-100 °C | 4-Azido-3-nitropyridine | Precursor for triazoles or further reduction to amines. |

Experimental Protocols

The following section provides a generalized protocol for a typical SNAr reaction using 4-Fluoro-3-nitropyridine. Researchers should adapt this procedure based on the specific nucleophile, scale, and available equipment.

General Protocol for SNAr with an Amine Nucleophile

Objective: To synthesize a 4-(substituted-amino)-3-nitropyridine derivative.

Materials:

-

4-Fluoro-3-nitropyridine (1.0 eq)

-

Amine nucleophile (1.1 - 1.5 eq)

-

Anhydrous solvent (e.g., DMSO, DMF, Acetonitrile)

-

Optional: Non-nucleophilic base (e.g., K₂CO₃, DIPEA) (1.5 - 2.0 eq)

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon line.

Procedure:

-

Setup: A dry round-bottom flask is charged with 4-Fluoro-3-nitropyridine and a magnetic stir bar under an inert atmosphere (N₂ or Ar).

-

Dissolution: Anhydrous solvent is added to dissolve the starting material.

-

Addition of Reagents: The amine nucleophile is added to the stirred solution. If the amine salt is used or if the reaction generates HF, a non-nucleophilic base is also added.

-

Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) and monitored by an appropriate technique (e.g., TLC, LC-MS).

-

Workup: Upon completion, the reaction is cooled to room temperature. The mixture is typically diluted with water and extracted with an organic solvent (e.g., Ethyl Acetate, Dichloromethane).

-

Purification: The combined organic layers are washed (e.g., with brine), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography.

Caption: A typical experimental workflow for an SNAr reaction.

Conclusion

4-Fluoro-3-nitropyridine is a highly activated electrophilic substrate designed for efficient functionalization via nucleophilic aromatic substitution. The primary nucleophilic site is the pyridine nitrogen, though its reactivity is tempered. The key electrophilic centers are the C2, C4, and C6 positions of the pyridine ring, with the C4 position being the most common site of substitution due to activation from the ring nitrogen and the presence of the fluoride leaving group. A thorough understanding of this reactivity profile allows chemists to strategically employ this valuable intermediate in the synthesis of a wide array of functionalized heterocyclic compounds for applications in medicine and agriculture.

References

Application Notes: Nucleophilic Aromatic Substitution with 4-Fluoro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a powerful and widely utilized reaction in modern organic synthesis, particularly within the fields of medicinal chemistry and drug development. The reaction allows for the straightforward formation of carbon-heteroatom bonds on aromatic systems. 4-Fluoro-3-nitropyridine is a highly valuable substrate for SNAr reactions due to its electronic properties. The pyridine nitrogen and the strongly electron-withdrawing nitro group at the 3-position activate the ring for nucleophilic attack. This activation facilitates the displacement of the fluorine atom at the 4-position, which, despite the high strength of the C-F bond, serves as an excellent leaving group in this context.[1] The rate-determining step is typically the initial attack of the nucleophile to form a stabilized Meisenheimer intermediate, not the cleavage of the carbon-halogen bond.[1]

This reactivity makes 4-fluoro-3-nitropyridine an essential building block for introducing the 3-nitropyridinyl moiety into complex molecules, serving as a precursor for a diverse range of functionalized heterocyclic compounds used in the synthesis of pharmaceuticals and agrochemicals. These application notes provide an overview of SNAr reactions using 4-fluoro-3-nitropyridine with various nucleophiles, including detailed protocols and reaction parameters.

Data Presentation: Reaction Conditions for SNAr

The following tables summarize representative reaction conditions for the nucleophilic aromatic substitution on 4-fluoro-3-nitropyridine with various classes of nucleophiles. Conditions are based on established protocols for analogous activated fluoropyridine systems.

Table 1: Reactions with N-Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|

| Primary/Secondary Aliphatic Amines | K₂CO₃ or Et₃N | Ethanol, DMF | Reflux | 2 - 6 | 85 - 95 |

| Arylamines (e.g., Aniline) | DIPEA | 1,4-Dioxane | Reflux | 12 - 24 | 70 - 90 |

| Heterocyclic Amines (e.g., Morpholine) | Et₃N | Ethanol | Reflux | 2 - 4 | >90 |

Table 2: Reactions with S-Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|

| Thiophenol | K₂CO₃ or NaH | DMF, THF | 25 - 60 | 1 - 3 | 80 - 95 |

| Aliphatic Thiols (e.g., Benzyl Mercaptan) | NaH | THF | 0 - 25 | 1 - 2 | 85 - 95 |

Table 3: Reactions with O-Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|

| Phenols | K₂CO₃ or Cs₂CO₃ | DMF, Acetonitrile | 80 - 120 | 4 - 12 | 75 - 90 |

| Aliphatic Alcohols | NaH or KOtBu | THF, DMF | 0 - 60 | 2 - 8 | 60 - 85 |

Reaction Mechanisms and Workflows

The following diagrams illustrate the underlying mechanism of the SNAr reaction, a typical experimental workflow, and the role of this chemistry in drug discovery.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for SNAr with Amine Nucleophiles

This protocol is suitable for the reaction of 4-fluoro-3-nitropyridine with primary or secondary amines.

Materials:

-

4-Fluoro-3-nitropyridine (1.0 equiv)

-

Amine nucleophile (e.g., aniline, morpholine) (1.1 - 1.2 equiv)

-

Base: N,N-Diisopropylethylamine (DIPEA) for arylamines (1.5 equiv); Triethylamine (Et₃N) for aliphatic amines (1.5 equiv)[2]

-

Anhydrous solvent (e.g., 1,4-Dioxane for arylamines[3]; Ethanol for aliphatic amines[2])

-

Standard glassware for reaction, workup, and purification

-

Ethyl acetate, Water, Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluoro-3-nitropyridine (1.0 equiv) and the chosen anhydrous solvent (to achieve a concentration of ~0.2 M).

-

Add the amine nucleophile (1.1 - 1.2 equiv) to the solution, followed by the addition of the base (1.5 equiv).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-24 hours).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 4-amino-3-nitropyridine product.

Protocol 2: General Procedure for SNAr with Thiol Nucleophiles

This protocol describes the reaction with thiols to form thioethers.[4]

Materials:

-

4-Fluoro-3-nitropyridine (1.0 equiv)

-

Thiol (e.g., thiophenol) (1.1 equiv)

-

Base: Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv) or Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Standard glassware for reaction under an inert atmosphere (Nitrogen or Argon)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate, Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

If using NaH: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend NaH (1.2 equiv) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the thiol (1.1 equiv) in anhydrous THF to the NaH suspension. Stir for 30 minutes at 0 °C to form the sodium thiolate.

-

Add a solution of 4-fluoro-3-nitropyridine (1.0 equiv) in anhydrous THF to the thiolate solution dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material (typically 1-3 hours).

-

If using K₂CO₃: Combine 4-fluoro-3-nitropyridine (1.0 equiv), thiol (1.1 equiv), and K₂CO₃ (2.0 equiv) in DMF and stir at room temperature or heat gently (e.g., 60 °C) until the reaction is complete.[4]

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent in vacuo and purify the residue by flash chromatography to yield the desired thioether.

Protocol 3: General Procedure for SNAr with Alcohol/Phenol Nucleophiles

This protocol is suitable for the synthesis of ether derivatives from alcohols or phenols.[4]

Materials:

-

4-Fluoro-3-nitropyridine (1.0 equiv)

-

Alcohol or Phenol (1.2 equiv)

-

Base: Sodium hydride (NaH, 60% dispersion) for alcohols (1.2 equiv); Potassium carbonate (K₂CO₃) for phenols (2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Standard glassware for reaction under an inert atmosphere (if using NaH)

-

Water, Ethyl acetate, Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

For Alcohols (using NaH): In a flame-dried flask under an inert atmosphere, add the alcohol (1.2 equiv) to a suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C. Stir for 30 minutes to generate the alkoxide.

-

Add a solution of 4-fluoro-3-nitropyridine (1.0 equiv) in THF. Allow the reaction to warm to room temperature or heat gently (e.g., 60 °C) and monitor by TLC.

-

For Phenols (using K₂CO₃): To a flask, add 4-fluoro-3-nitropyridine (1.0 equiv), the phenol (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF. Heat the mixture (e.g., 80-100 °C) until the reaction is complete by TLC analysis.

-

Upon completion, cool the reaction to room temperature and carefully quench with water.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to afford the target ether.

References

- 1. archive.nptel.ac.in [archive.nptel.ac.in]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocols for Suzuki Coupling Reactions of 4-Fluoro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 4-fluoro-3-nitropyridine as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel 4-aryl-3-nitropyridine derivatives, which are precursors to a wide range of functionalized molecules.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. The reaction of 4-fluoro-3-nitropyridine with various aryl and heteroaryl boronic acids or their esters offers a direct route to 4-substituted-3-nitropyridine scaffolds. The electron-withdrawing nature of the nitro group and the pyridine ring can influence the reactivity of the C-F bond, making the optimization of reaction conditions crucial for achieving high yields and purity.

General Reaction Scheme

The general transformation involves the palladium-catalyzed coupling of 4-fluoro-3-nitropyridine with an organoboron reagent in the presence of a base.

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Data Presentation: Reaction Conditions and Yields

While specific data for the Suzuki coupling of 4-fluoro-3-nitropyridine is not extensively published, the following tables provide representative conditions and yields for the coupling of structurally similar halopyridines and other aryl halides. This data serves as a valuable guide for reaction optimization. A closely related reaction of 2-benzyloxy-4-chloro-3-nitropyridine with 3-pyridylboronic acid has been reported to proceed successfully, suggesting the viability of similar couplings with the fluoro analogue.

Table 1: Catalyst, Base, and Solvent Systems for Suzuki Coupling of Halopyridines

| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields |

| Pd(PPh₃)₄ (3) | --- | Na₂CO₃ (2) | Toluene/Ethanol/H₂O | 100 | Good |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80-100 | Good to Excellent |

| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | Good to Excellent |

| PdCl₂(dppf) (3) | --- | K₂CO₃ (2) | DMF/H₂O | 90 | Moderate to Good |

Table 2: Representative Yields for Suzuki Coupling of Aryl Halides with Various Boronic Acids

| Aryl Halide | Boronic Acid | Product | Typical Yield (%) |

| 4-Chloropyridine | Phenylboronic acid | 4-Phenylpyridine | 75-90 |

| 4-Bromopyridine | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)pyridine | 85-95 |

| 2-Chloropyridine | 3-Thienylboronic acid | 2-(3-Thienyl)pyridine | 70-85 |

| 4-Fluoro-3-nitropyridine | Phenylboronic acid | 4-Phenyl-3-nitropyridine | Expected Good |

| 4-Fluoro-3-nitropyridine | (4-Methoxyphenyl)boronic acid | 4-(4-Methoxyphenyl)-3-nitropyridine | Expected Good to Excellent |

*Yields are estimated based on the reactivity of similar substrates and require experimental verification.

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of 4-fluoro-3-nitropyridine. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

-

4-Fluoro-3-nitropyridine

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-3-nitropyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times are 4-16 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3-nitropyridine.

Protocol 2: Microwave-Assisted Suzuki Coupling

Materials:

-

4-Fluoro-3-nitropyridine

-

Arylboronic acid pinacol ester

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

Procedure:

-

In a microwave reaction vessel, combine 4-fluoro-3-nitropyridine (0.5 mmol, 1.0 equiv.), the arylboronic acid pinacol ester (0.6 mmol, 1.2 equiv.), PdCl₂(dppf) (0.015 mmol, 3 mol%), and potassium carbonate (1.0 mmol, 2.0 equiv.).

-

Add 1,4-dioxane (3 mL) and water (0.5 mL).

-

Seal the vessel and place it in the microwave reactor.

-

Heat the reaction mixture to 120 °C for 15-30 minutes.

-

After cooling to room temperature, work up the reaction as described in Protocol 1.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

A generalized workflow for performing and analyzing the Suzuki coupling of 4-fluoro-3-nitropyridine is outlined below.

Caption: A general experimental workflow for Suzuki coupling.

Concluding Remarks

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the derivatization of 4-fluoro-3-nitropyridine. The provided protocols offer a solid foundation for researchers to develop and optimize the synthesis of a diverse range of 4-aryl-3-nitropyridine compounds. Careful selection of the catalyst, base, and solvent system is key to achieving high yields and purity, enabling the advancement of drug discovery and materials science research.

Application Notes and Protocols: Synthesis of Aminopyridines from 4-Fluoro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of substituted aminopyridines is a cornerstone in medicinal chemistry and drug discovery, as this scaffold is a key component in a vast array of biologically active molecules. 4-Fluoro-3-nitropyridine is a versatile and highly reactive starting material for the efficient synthesis of a diverse range of 4-substituted aminopyridines. The electron-withdrawing nitro group at the 3-position activates the pyridine ring, facilitating nucleophilic aromatic substitution (SNAr) at the 4-position, where the fluorine atom serves as an excellent leaving group.

This document provides detailed application notes and experimental protocols for the synthesis of various aminopyridines from 4-fluoro-3-nitropyridine. The subsequent reduction of the nitro group to an amine offers a pathway to 3,4-diaminopyridine derivatives, further expanding the synthetic utility of this starting material.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway involves the nucleophilic attack of a primary or secondary amine on the carbon atom bearing the fluorine at the 4-position of the pyridine ring. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the fluoride ion to yield the corresponding 4-amino-3-nitropyridine derivative. The strong electron-withdrawing effect of the adjacent nitro group is crucial for the stabilization of the Meisenheimer intermediate and the overall success of the reaction.

A potential side reaction to be aware of, particularly in polar aprotic solvents, is the migration of the nitro group. While not always a major pathway, it is a possibility that should be considered during product characterization.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of N-substituted 4-amino-3-nitropyridines from 4-fluoro-3-nitropyridine. The reaction conditions can be optimized for specific amines.

Protocol 1: General Procedure for the Reaction of 4-Fluoro-3-nitropyridine with Primary and Secondary Aliphatic Amines

This protocol is suitable for the reaction with a variety of alkylamines.

Materials:

-

4-Fluoro-3-nitropyridine

-

Aliphatic amine (e.g., pyrrolidine, piperidine, morpholine, N-methylpiperazine)

-

Solvent: Ethanol (EtOH), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO)

-

Base (optional): Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

-

In a round-bottom flask, dissolve 4-fluoro-3-nitropyridine (1.0 eq) in the chosen solvent (e.g., ethanol).

-

Add the aliphatic amine (1.1 - 1.5 eq). If the amine hydrochloride salt is used, add a base like triethylamine (2.0 eq) to liberate the free amine.

-

Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to afford the pure product.

Protocol 2: General Procedure for the Reaction of 4-Fluoro-3-nitropyridine with Anilines

This protocol is adapted for reactions with less nucleophilic aromatic amines.

Materials:

-

4-Fluoro-3-nitropyridine

-

Substituted or unsubstituted aniline

-

Solvent: Methanol (MeOH), Ethanol (EtOH), or N,N-Dimethylformamide (DMF)

-

Base (optional): Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

Procedure:

-

To a solution of 4-fluoro-3-nitropyridine (1.0 eq) in the selected solvent (e.g., methanol), add the aniline derivative (1.1 - 1.5 eq).

-

If necessary, add a base such as triethylamine or potassium carbonate to facilitate the reaction.

-

Stir the mixture at room temperature or heat to reflux. Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate from the solution upon cooling. If so, collect the solid by filtration, wash with a cold solvent, and dry.

-

Alternatively, remove the solvent under reduced pressure and purify the crude product by recrystallization or silica gel column chromatography.

Data Presentation: Reaction of 4-Fluoro-3-nitropyridine with Various Amines

The following table summarizes typical reaction conditions and reported yields for the synthesis of a variety of 4-(substituted-amino)-3-nitropyridines.

| Amine Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Pyrrolidine | EtOH | RT | 2 | >95 |

| Piperidine | EtOH | RT | 2 | >95 |

| Morpholine | EtOH | RT | 3 | >95 |

| N-Methylpiperazine | DMF | 80 | 4 | 92 |

| Aniline | MeOH | Reflux | 12 | 85 |

| 4-Methoxyaniline | MeOH | Reflux | 10 | 90 |

| 3-Chloroaniline | DMF | 100 | 16 | 78 |

Note: The data presented is a compilation from various literature sources and should be used as a guideline. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Subsequent Reduction of the Nitro Group

The synthesized 4-(substituted-amino)-3-nitropyridines can be readily converted to the corresponding 3,4-diaminopyridine derivatives through the reduction of the nitro group. This transformation opens up further avenues for derivatization and the synthesis of more complex heterocyclic systems.

Protocol 3: Catalytic Hydrogenation of 4-(Substituted-amino)-3-nitropyridines

Materials:

-

4-(Substituted-amino)-3-nitropyridine

-

Palladium on carbon (Pd/C, 5 or 10 mol%)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen source: Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

-

Dissolve the 4-(substituted-amino)-3-nitropyridine in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add the Pd/C catalyst to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat this cycle three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as set on the hydrogenator) at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-4-(substituted-amino)pyridine, which can be used in the next step without further purification or purified by column chromatography if necessary.

Visualizations

Reaction Pathway

Caption: General reaction pathway for the synthesis of aminopyridines.

Experimental Workflow

Caption: A typical experimental workflow for synthesis and reduction.

Conclusion

4-Fluoro-3-nitropyridine is a highly effective precursor for the synthesis of a wide range of 4-aminopyridine derivatives. The straightforward SNAr reaction with various amines, followed by the potential for nitro group reduction, provides a versatile platform for generating compound libraries for drug discovery and other applications. The protocols and data presented herein offer a solid foundation for researchers to utilize this valuable synthetic building block.

Application Note: A Detailed Protocol for the Regioselective Nitration of 4-Fluoropyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The nitration of pyridine derivatives is a fundamental transformation in organic synthesis, providing key intermediates for the development of pharmaceuticals and agrochemicals. However, the pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution. Under the strongly acidic conditions typically required for nitration, the pyridine nitrogen is protonated, further deactivating the ring.[1] This application note details a robust and effective protocol for the nitration of 4-fluoropyridine to yield 4-fluoro-3-nitropyridine, a valuable building block in medicinal chemistry. The described method utilizes a potent nitrating system of nitric acid in trifluoroacetic anhydride (TFAA), which has been shown to successfully nitrate a variety of substituted pyridines.[2][3]

Overall Reaction Scheme

The electrophilic nitration of 4-fluoropyridine predominantly yields the 3-nitro isomer due to the directing effects of the fluorine atom and the pyridine nitrogen.

4-Fluoropyridine + HNO₃ / (CF₃CO)₂O → 4-Fluoro-3-nitropyridine

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of substituted pyridines using nitric acid and trifluoroacetic anhydride.[2][4]

Materials:

-

4-Fluoropyridine (C₅H₄FN)

-

Trifluoroacetic anhydride (TFAA, (CF₃CO)₂O)

-

Concentrated nitric acid (HNO₃, 70%)

-

Sodium metabisulfite (Na₂S₂O₅)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add trifluoroacetic anhydride (30 mL, ~6.0 eq).

-

Cooling: Cool the flask in an ice-salt bath to 0 °C.

-

Substrate Addition: Slowly add 4-fluoropyridine (1.0 g, ~1.0 eq) to the chilled and stirring TFAA. Maintain the temperature at 0 °C and continue stirring for 15 minutes.

-

Nitrating Agent Addition: Add concentrated nitric acid (1.5 mL, ~2.5 eq) dropwise to the reaction mixture via the dropping funnel. Caution: The addition is exothermic. Ensure the temperature does not rise above 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a stirred, cold aqueous solution of sodium metabisulfite (10% w/v, 100 mL) to quench excess nitrating agent.

-

Neutralization: After stirring for 30 minutes, slowly add saturated sodium bicarbonate solution to neutralize the acidic mixture until the pH is approximately 7-8. Be cautious of gas evolution (CO₂).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 4-fluoro-3-nitropyridine.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Trifluoroacetic anhydride and nitric acid are highly corrosive and strong oxidizing agents. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The reaction quenching and neutralization steps are exothermic and release gas. Perform these steps slowly and with adequate cooling.

Quantitative Data

While specific yield data for 4-fluoropyridine is not always published in comparative tables, the yields for the nitration of other halopyridines using the nitric acid/TFAA method provide a reasonable expectation for reaction efficiency.[2][4]

| Starting Material | Product | Yield (%) |

| 3-Chloropyridine | 3-Chloro-5-nitropyridine | 76% |

| Pyridine | 3-Nitropyridine | 66% |

| 3-Acetylpyridine | 3-Acetyl-5-nitropyridine | 20% |

| 2-Fluoropyridine* | 2-Fluoro-5-nitropyridine | 10% |

*Note: The nitration of 2-fluoropyridine required modified conditions (potassium nitrate, TFA, TFAA) to achieve this yield.[4]

Visualized Mechanisms and Workflows

Mechanism of Nitration

The reaction proceeds via an electrophilic aromatic substitution mechanism. Trifluoroacetic anhydride reacts with nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺) in situ. The electron-deficient pyridine ring then attacks this electrophile, followed by deprotonation to restore aromaticity.

Caption: Reaction mechanism for the nitration of 4-fluoropyridine.

Experimental Workflow

The following diagram illustrates the sequential steps of the experimental protocol, from combining reagents to isolating the final product.

Caption: Step-by-step workflow for the synthesis of 4-fluoro-3-nitropyridine.

References

- 1. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. scribd.com [scribd.com]

- 3. Preparation of nitropyridines by nitration of pyridines with nitric acid. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Scale-Up Synthesis of 4-Fluoro-3-nitropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitropyridine and its derivatives are pivotal intermediates in the pharmaceutical and agrochemical industries. The incorporation of a fluorine atom onto the pyridine ring can significantly enhance the biological activity, metabolic stability, and pharmacokinetic properties of molecules.[1][2] These compounds are key building blocks in the synthesis of a range of therapeutics, including kinase inhibitors for oncology, as well as potent fungicides. This document provides an overview of synthetic strategies for the scale-up production of 4-fluoro-3-nitropyridine derivatives, detailed experimental protocols, and insights into their applications.

Synthetic Strategies for Scale-Up

The synthesis of 4-fluoro-3-nitropyridine on a large scale presents several challenges, including the handling of hazardous reagents and the control of exothermic reactions. Several methods have been developed to address these challenges, with a focus on safety, efficiency, and scalability.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a common and versatile method for the synthesis of 4-fluoro-3-nitropyridine derivatives. This approach typically involves the displacement of a suitable leaving group, such as a chlorine or nitro group, by a fluoride ion.

A general representation of the SNAr approach for the synthesis of 4-fluoro-3-nitropyridine is the fluorination of 4-chloro-3-nitropyridine. This method is attractive for industrial scale-up due to the relatively low cost of starting materials. However, traditional SNAr fluorination reactions can be challenging to scale up due to the need for high temperatures and anhydrous conditions.[3]

A significant advancement in this area is the use of continuous flow chemistry. Flow reactors offer superior heat and mass transfer, enabling better control over reaction parameters and enhancing safety, particularly for highly exothermic reactions.[4] A continuous flow process for a related compound, 2-fluoroadenine, using hydrogen fluoride-pyridine solution has demonstrated a throughput of 120 g per hour, showcasing the potential of this technology for large-scale fluorination.[5]

Synthesis from Pyridine N-oxides

An alternative strategy involves the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring towards electrophilic nitration and subsequent nucleophilic substitution. This approach can offer different regioselectivity and reactivity compared to the direct substitution on the pyridine core.

The general workflow for this strategy is as follows:

-

Oxidation: Pyridine is oxidized to pyridine N-oxide.

-

Nitration: The pyridine N-oxide is nitrated to introduce the nitro group.

-

Fluorination: A halogen at the 4-position is substituted with fluorine.

-

Deoxygenation: The N-oxide is removed to yield the final product.

This method has been successfully applied to the synthesis of various fluorinated pyridines and can be advantageous for producing specific isomers.

Experimental Protocols

The following protocols are representative examples of the synthesis of 4-fluoro-3-nitropyridine derivatives. These are intended as a guide and may require optimization for specific large-scale manufacturing processes.

Protocol 1: Scale-Up Synthesis of 4-Chloro-3-nitropyridine (Precursor to 4-Fluoro-3-nitropyridine)

This protocol is adapted from a patented industrial process for a related compound and illustrates a typical batch process for a key precursor.[6]

Materials and Equipment:

-

4-chloro-2-aminopyridine

-

Nitric acid (98%)

-

Sulfuric acid (98%)

-

Large-scale glass-lined reactor with temperature control and agitation

-

Quenching vessel with ice/water

-

Filtration and drying equipment

Procedure:

-

Charging the Reactor: Charge the glass-lined reactor with concentrated sulfuric acid.

-

Addition of Starting Material: Slowly add 4-chloro-2-aminopyridine to the sulfuric acid while maintaining the temperature below 25 °C.

-

Preparation of Nitrating Mixture: In a separate vessel, carefully prepare the nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature low.

-

Nitration: Slowly add the nitrating mixture to the reactor containing the 4-chloro-2-aminopyridine solution. Maintain the reaction temperature between 0 and 10 °C throughout the addition.

-

Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until completion.

-

Quenching: Carefully quench the reaction mixture by slowly adding it to a vessel containing a stirred mixture of ice and water.

-

Isolation: Filter the precipitated product, wash with cold water until the washings are neutral, and then dry the product under vacuum.

Protocol 2: Continuous Flow Fluorination of 4-Chloro-3-nitropyridine

This protocol is a conceptualized continuous flow process based on demonstrated methodologies for similar fluorinations.[4][5]

Materials and Equipment:

-

4-chloro-3-nitropyridine

-

Anhydrous potassium fluoride (spray-dried)

-

Phase-transfer catalyst (e.g., tetrabutylammonium chloride)

-

High-boiling point aprotic solvent (e.g., sulfolane)

-

Continuous flow reactor system with precise temperature and flow control (e.g., tube reactor, microreactor)

-

Pumping systems for reagents

-

In-line work-up and purification module

Procedure:

-

Feed Solution Preparation: Prepare a solution of 4-chloro-3-nitropyridine and the phase-transfer catalyst in the solvent. In a separate vessel, prepare a slurry of anhydrous potassium fluoride in the solvent.

-

Pumping and Mixing: Use high-pressure pumps to deliver the reagent streams into the flow reactor at controlled flow rates. Ensure efficient mixing at the point of entry.

-

Reaction: The reaction mixture flows through the heated zone of the reactor. The temperature and residence time are precisely controlled to maximize conversion and minimize by-product formation.

-

In-line Quenching and Work-up: The product stream exiting the reactor can be directly quenched and subjected to an in-line liquid-liquid extraction to remove salts and unreacted fluoride.

-

Purification: The crude product stream is then directed to a continuous purification system, such as distillation or crystallization.

Data Presentation

The following tables summarize typical reaction parameters and outcomes for the synthesis of 4-fluoro-3-nitropyridine and its precursors.

Table 1: Batch Nitration of 4-Chloro-2-aminopyridine

| Parameter | Value | Reference |

| Starting Material | 4-chloro-2-aminopyridine | [6] |

| Nitrating Agent | HNO3/H2SO4 | [6] |

| Temperature | 0-10 °C | [6] |

| Reaction Time | 2-4 hours | [6] |

| Yield | 85-95% | [7] |

| Purity | >98% | [7] |

Table 2: Conceptual Continuous Flow Fluorination of 4-Chloro-3-nitropyridine

| Parameter | Value | Reference |

| Starting Material | 4-chloro-3-nitropyridine | [4][5] |

| Fluorinating Agent | Anhydrous KF | [3] |

| Catalyst | Phase-transfer catalyst | [3] |

| Solvent | Sulfolane | |

| Temperature | 150-200 °C | |

| Residence Time | 5-20 minutes | |

| Throughput | 0.1-1 kg/hour (estimated) | [5] |

| Yield | >90% (expected) |

Applications in Drug Development and Agrochemicals

4-Fluoro-3-nitropyridine derivatives are valuable building blocks for active pharmaceutical ingredients (APIs) and agrochemicals due to the unique properties conferred by the fluorine atom.[8]

Kinase Inhibitors in Oncology

In drug development, these derivatives are frequently used in the synthesis of kinase inhibitors.[8] Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of 4-fluoro-3-nitropyridine have been incorporated into inhibitors of key kinases such as:

-

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFR is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. Inhibiting VEGFR can starve tumors of their blood supply.[9][10]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is involved in cell growth and proliferation, and its mutation or overexpression is common in various cancers.[11][12]

-

PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in cancer.[13][14]

Agrochemicals

In the agrochemical sector, fluorinated pyridines are integral components of modern fungicides. A significant class of these fungicides targets the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi.[15][16] Inhibition of SDH disrupts the fungus's energy production, leading to its death. The inclusion of the fluoropyridine moiety often enhances the efficacy and spectrum of activity of these SDH inhibitors.[17][18]

Visualizations

Synthetic Workflow